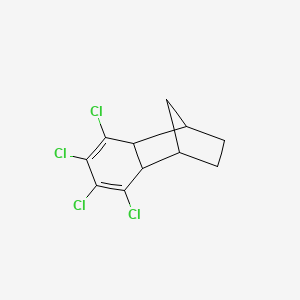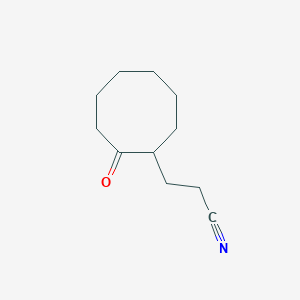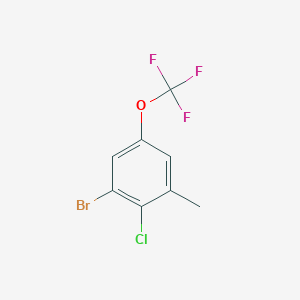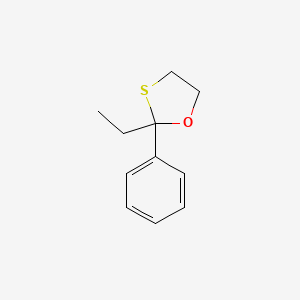
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- is a chemical compound with the molecular formula C11H10Cl4 and a molecular weight of 284.0091 g/mol . This compound is primarily used in laboratory settings for various research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- involves multiple steps, typically starting with the chlorination of naphthalene derivatives. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated naphthoquinones, while reduction could produce partially dechlorinated derivatives .
Applications De Recherche Scientifique
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of specialized materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect oxidative stress pathways and cellular signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,45,8-Dimethanonaphthalene, 1,2,3,4,4a,5,8,8a-octahydro-: Similar in structure but lacks the chlorine atoms.
2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-: Another related compound with different substituents.
Uniqueness
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized research applications where such properties are required .
Propriétés
Numéro CAS |
100100-93-4 |
|---|---|
Formule moléculaire |
C11H10Cl4 |
Poids moléculaire |
284 g/mol |
Nom IUPAC |
3,4,5,6-tetrachlorotricyclo[6.2.1.02,7]undeca-3,5-diene |
InChI |
InChI=1S/C11H10Cl4/c12-8-6-4-1-2-5(3-4)7(6)9(13)11(15)10(8)14/h4-7H,1-3H2 |
Clé InChI |
KJAUMWPQIAANDU-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C(=C(C(=C3Cl)Cl)Cl)Cl |
SMILES canonique |
C1CC2CC1C3C2C(=C(C(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{4-[(Trifluoroethenyl)oxy]phenyl}acetonitrile](/img/structure/B3044421.png)









